tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15,16-dicarboxylic acid
CAS No.: 70738-17-9
Cat. No.: VC16045462
Molecular Formula: C18H14O4
Molecular Weight: 294.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 70738-17-9 |
|---|---|
| Molecular Formula | C18H14O4 |
| Molecular Weight | 294.3 g/mol |
| IUPAC Name | tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15,16-dicarboxylic acid |
| Standard InChI | InChI=1S/C18H14O4/c19-17(20)15-13-9-5-1-2-6-10(9)14(16(15)18(21)22)12-8-4-3-7-11(12)13/h1-8,13-16H,(H,19,20)(H,21,22) |
| Standard InChI Key | NYMGGONMSRTFKV-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C3C(C(C(C2=C1)C4=CC=CC=C34)C(=O)O)C(=O)O |
Introduction
Synthesis and Applications
The synthesis of such a complex molecule would typically involve multi-step organic synthesis techniques, potentially starting from simpler polycyclic aromatic hydrocarbons or related compounds. Applications might include use in pharmaceuticals, materials science, or as a precursor for other complex organic molecules.
Safety and Handling
While specific safety data for tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15,16-dicarboxylic acid is not available, compounds with similar structures (like the related hexaen-15-one) may pose risks such as skin and eye irritation, and respiratory issues upon inhalation. Handling should follow standard protocols for organic compounds, including the use of protective gear and ventilation.
Comparison with Related Compounds
| Compound | Molecular Formula | Structure | Applications |
|---|---|---|---|
| Hexadecanedioic Acid | CHO | Linear dicarboxylic acid | Metabolite, industrial applications |
| 1,4-Cyclohexanedicarboxylic Acid | CHO | Cyclohexane with two carboxyl groups | Polymer synthesis, pharmaceuticals |
| Tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaen-15-one | Not specified | Complex polycyclic structure | Research and development |
Research Findings and Future Directions
Given the lack of specific research findings on tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15,16-dicarboxylic acid, future studies could focus on its synthesis, characterization, and potential applications in various fields. This might involve exploring its reactivity, stability, and biological activity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume